molecular formula C10H14N2O B1597187 [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol CAS No. 690632-85-0

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Cat. No.: B1597187
CAS No.: 690632-85-0
M. Wt: 178.23 g/mol
InChI Key: MMQDGAPSSLJMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol: is a heterocyclic compound with the molecular formula C10H14N2O. It is characterized by the presence of a pyrrolidine ring attached to a pyridine ring via a methanol group. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol typically involves the reaction of pyridine derivatives with pyrrolidine under controlled conditions. One common method involves the use of pyridine-3-carbaldehyde and pyrrolidine in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new heterocyclic compounds with potential biological activity.

Biology:

  • Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence biological pathways .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a single pyrrolidine ring.

    Pyridine: A simpler analog with a single pyridine ring.

    Pyrrolizine: A compound with a fused pyrrolidine and pyridine ring system.

Uniqueness:

Properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDGAPSSLJMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383356
Record name [2-(1-pyrrolidinyl)-3-pyridinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-85-0
Record name [2-(1-pyrrolidinyl)-3-pyridinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 3
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 4
Reactant of Route 4
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 5
Reactant of Route 5
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Reactant of Route 6
Reactant of Route 6
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.